N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide
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Overview
Description
“N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide” is a chemical compound with the linear formula C19H20N2OS . It has a molecular weight of 324.448 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes “N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide” is defined by its linear formula C19H20N2OS . The structure is composed of a benzothiazole ring attached to a phenyl group via an amide linkage .Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole based compounds, which include N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide, have been synthesized and studied for their anti-tubercular properties . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
Antioxidant Properties
Some N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine compounds, which are similar to N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide, have been synthesized and screened for their in vitro antioxidant properties .
Cytotoxic Activity
The nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles, a class of compounds similar to N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide, is important for their cytotoxic activity .
Agrochemical Applications
Thiazoles, a class of compounds that includes N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide, have broad applications in different fields, including agrochemicals .
Industrial Applications
Thiazoles are also used in industrial applications, such as rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
Pharmaceutical Applications
Thiazoles have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Future Directions
The future directions for the study of “N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide” and similar compounds could involve further exploration of their synthesis, chemical properties, and potential biological activities. Given the interest in benzothiazole derivatives in medicinal chemistry , these compounds may have potential applications in drug discovery and development.
Mechanism of Action
Target of Action
The primary target of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis . The compound’s interaction with this target suggests potential anti-tubercular activity .
Mode of Action
This inhibition disrupts the synthesis of arabinogalactan, thereby compromising the integrity of the bacterial cell wall and leading to cell death .
Biochemical Pathways
The compound’s action primarily affects the arabinogalactan biosynthesis pathway . By inhibiting DprE1, it disrupts the formation of arabinogalactan, a crucial component of the mycobacterial cell wall . The downstream effects of this disruption include compromised cell wall integrity and eventual cell death .
Pharmacokinetics
The compound’s molecular weight of 324448 suggests it may have favorable pharmacokinetic properties, as molecules of this size are often well-absorbed and distributed in the body .
Result of Action
The primary result of the compound’s action is the inhibition of cell wall synthesis in Mycobacterium tuberculosis, leading to bacterial cell death . This suggests potential utility as an anti-tubercular agent .
properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-3-4-5-18(22)20-15-9-7-14(8-10-15)19-21-16-11-6-13(2)12-17(16)23-19/h6-12H,3-5H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEKGDBUSZRGAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide |
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